molecular formula C44H30N6 B4769724 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)

2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)

Cat. No.: B4769724
M. Wt: 642.7 g/mol
InChI Key: CRAKHFZYKZZWCA-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine), commonly known as EDP-T, is a fluorescent dye used in various scientific research studies. It is a highly efficient and stable dye that has been widely used in various fields, including biochemistry, biophysics, and material science.

Mechanism of Action

EDP-T is a fluorescent dye that emits a strong fluorescence signal upon binding to biomolecules. The mechanism of action of EDP-T involves the interaction of the dye with the biomolecule of interest. The fluorescence signal is generated by the excitation of the dye molecule upon absorption of light energy. The emitted fluorescence signal can be detected and measured, providing valuable information about the biomolecule's structure and function.
Biochemical and Physiological Effects:
EDP-T has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic dye that does not interfere with cellular processes. EDP-T has been used in live-cell imaging studies, where it has been shown to have no adverse effects on cell viability or function.

Advantages and Limitations for Lab Experiments

EDP-T has several advantages for lab experiments. It is a highly efficient and stable dye that provides a strong fluorescence signal. It is also cost-effective and easy to synthesize. However, EDP-T has some limitations. It has a relatively low quantum yield compared to other fluorescent dyes, which can limit its sensitivity in some applications. In addition, EDP-T has a limited absorption spectrum, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of EDP-T in scientific research. One direction is the development of new EDP-T derivatives with improved properties, such as higher quantum yield and broader absorption spectrum. Another direction is the application of EDP-T in the development of new biosensors and imaging agents for biomedical applications. EDP-T can also be used in the development of new materials for optoelectronic devices and sensors. Overall, EDP-T is a versatile and valuable tool for scientific research, with many potential applications in various fields.

Scientific Research Applications

EDP-T is widely used as a fluorescent probe in various scientific research studies. It has been used to study protein-protein interactions, protein-ligand interactions, DNA-protein interactions, and DNA-ligand interactions. EDP-T has also been used to study the conformational changes of proteins and nucleic acids. In addition, EDP-T has been used in the development of biosensors and imaging agents.

Properties

IUPAC Name

2-[4-[(E)-2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]ethenyl]phenyl]-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N6/c1-5-13-33(14-6-1)39-45-40(34-15-7-2-8-16-34)48-43(47-39)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)44-49-41(35-17-9-3-10-18-35)46-42(50-44)36-19-11-4-12-20-36/h1-30H/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAKHFZYKZZWCA-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
Reactant of Route 6
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2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.